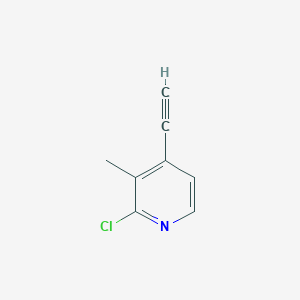
2-Chloro-4-ethynyl-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethynyl-3-methylpyridine: (CAS Registry Number: 3678-62-4) belongs to the pyridine family and serves as an organic synthetic intermediate . Its chemical structure consists of a pyridine ring with a chlorine atom at position 2, an ethynyl group (C≡CH) at position 4, and a methyl group at position 3.
Vorbereitungsmethoden
a. Synthetic Routes: The synthesis of 2-Chloro-4-ethynyl-3-methylpyridine can be achieved through several routes. One optimized strategy starts from 2-fluoro-4-methylpyridine and involves seven linear steps. Notably, this approach significantly improves overall yield compared to a previously reported synthesis starting from 2-bromo-4-methylpyridine . The absence of palladium as a catalyst makes this method more versatile and diverse.
b. Reaction Conditions: The specific reaction conditions for the synthesis include various steps such as chlorination, alkyne formation, and cyclization. Detailed protocols are available in the literature.
c. Industrial Production: While industrial-scale production methods may vary, the optimized synthetic route provides a foundation for large-scale manufacturing.
Analyse Chemischer Reaktionen
a. Reactivity: 2-Chloro-4-ethynyl-3-methylpyridine undergoes various chemical reactions, including:
Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation/Reduction: Functional groups can be modified via oxidation or reduction.
Alkyne Reactions: The ethynyl group participates in alkyne-specific reactions.
b. Common Reagents and Conditions: Reagents such as strong bases, halogenating agents, and metal catalysts play crucial roles. Reaction conditions depend on the desired transformation.
c. Major Products: The major products formed during these reactions include derivatives with modified functional groups or substituted positions on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-ethynyl-3-methylpyridine finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing kinase inhibitors or other bioactive compounds.
Industry: Its derivatives could be used in agrochemicals, pharmaceuticals, or materials science.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with molecular targets, possibly enzymes or receptors. Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
While 2-Chloro-4-ethynyl-3-methylpyridine is unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Notable compounds include SB203580 and ML3403, both p38α MAP kinase inhibitors .
Eigenschaften
Molekularformel |
C8H6ClN |
|---|---|
Molekulargewicht |
151.59 g/mol |
IUPAC-Name |
2-chloro-4-ethynyl-3-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-4-5-10-8(9)6(7)2/h1,4-5H,2H3 |
InChI-Schlüssel |
KPHOFELPVINNSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1Cl)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



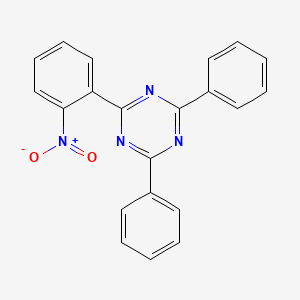
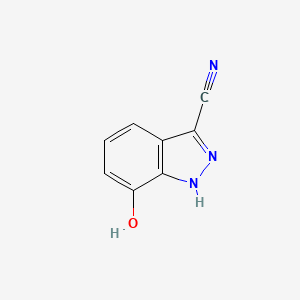



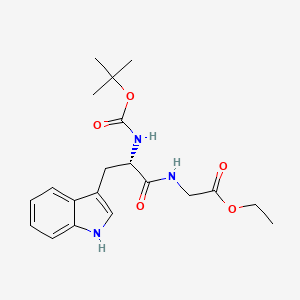
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)

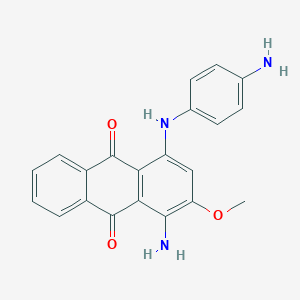
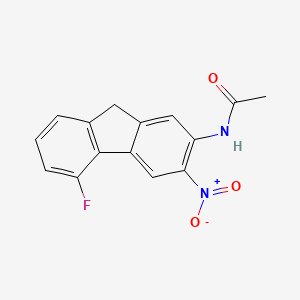
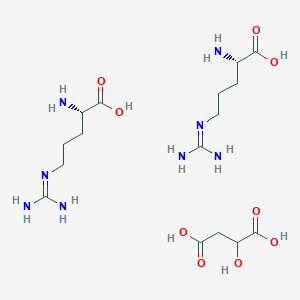
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
